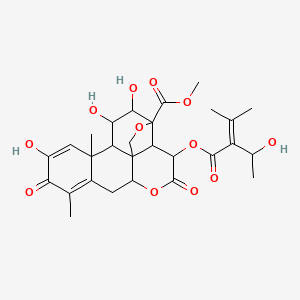
Dehydrobruceantol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrobruceantol is a naturally occurring compound found in the Brucea genus, particularly in Brucea javanica. This compound belongs to the class of quassinoids, which are known for their bitter taste and various biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-malarial, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dehydrobruceantol involves several steps, starting from simpler quassinoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from Brucea javanica seeds, followed by purification processes such as chromatography. Advances in biotechnological methods, including plant tissue culture and genetic engineering, are also being explored to enhance the yield and sustainability of production .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrobruceantol undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized quassinoids.
Reduction: Formation of reduced derivatives with altered biological activities.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
Dehydrobruceantol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential as an anti-cancer, anti-malarial, and anti-inflammatory agent. Studies have shown its ability to inhibit the growth of cancer cells and parasites.
Industry: Utilized in the development of natural pesticides and other agrochemical products .
Wirkmechanismus
The mechanism of action of dehydrobruceantol involves its interaction with various molecular targets and pathways:
Anti-cancer: Inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in cancer progression.
Anti-malarial: Interferes with the life cycle of the malaria parasite by disrupting its metabolic processes.
Anti-inflammatory: Modulates the production of inflammatory mediators and cytokines, reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Bruceantin: Another quassinoid with similar anti-cancer properties.
Quassin: Known for its bitter taste and insecticidal properties.
Eurycomanone: A quassinoid with anti-malarial and aphrodisiac effects.
Uniqueness: Dehydrobruceantol stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique structural features and diverse reactivity make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
53663-02-8 |
|---|---|
Molekularformel |
C28H34O12 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
methyl 11,15,16-trihydroxy-3-[2-(1-hydroxyethyl)-3-methylbut-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C28H34O12/c1-10(2)16(12(4)29)23(34)40-19-21-27-9-38-28(21,25(36)37-6)22(33)18(32)20(27)26(5)8-14(30)17(31)11(3)13(26)7-15(27)39-24(19)35/h8,12,15,18-22,29-30,32-33H,7,9H2,1-6H3 |
InChI-Schlüssel |
CFHBLZPGWLLCCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C(=C(C)C)C(C)O)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
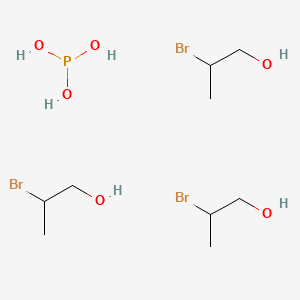
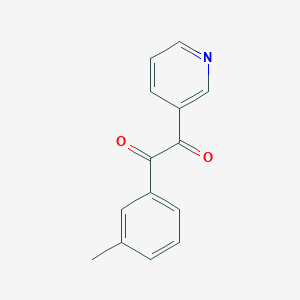



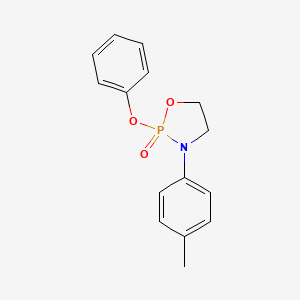
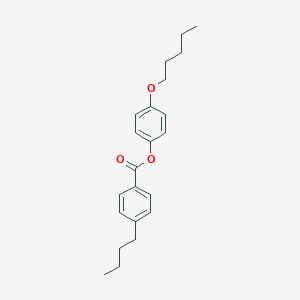
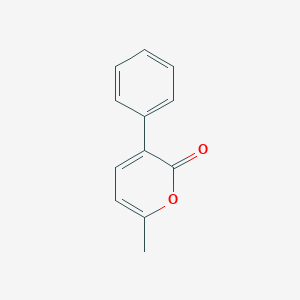
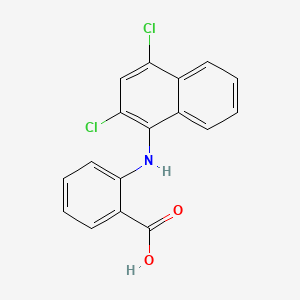

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
